molecular formula C12H20O3 B15257546 Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15257546
M. Wt: 212.28 g/mol
InChI Key: KMZIADNMBYHSJL-UHFFFAOYSA-N
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Description

Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique physical and chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the reaction of a suitable ketone with an epoxide under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(benzyl-oxycarbonyl-amino)-propan-2-yl]-5-hydroxy-6-methoxy-pyrimidine-4-carboxylate: A pyrimidine derivative with similar ester functionality.

    N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide: A pyrrole derivative with comparable structural features.

Uniqueness

Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and drug candidates.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8(2)9-6-4-5-7-12(9)10(15-12)11(13)14-3/h8-10H,4-7H2,1-3H3

InChI Key

KMZIADNMBYHSJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

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